molecular formula C13H9N3O3 B2811340 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953745-07-8

3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2811340
CAS No.: 953745-07-8
M. Wt: 255.233
InChI Key: PSNZOTORGKSYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953745-07-8) is a fused heterocyclic compound of significant interest in medicinal and organic chemistry research. With the molecular formula C 13 H 9 N 3 O 3 and an average mass of 255.233 Da, it serves as a versatile scaffold for the design of novel pharmacology-oriented molecules . Compounds based on the isoxazolo[5,4-b]pyridine core are investigated for a remarkable range of biological activities. Scientific literature indicates that this structural class exhibits antibacterial activity , as well as anticancer and antiproliferative properties . Furthermore, some derivatives have been found to act as inhibitors of cytochrome P450 CYP17, a key enzyme in androgen and estrogen biosynthesis, highlighting their potential in hormone-related cancer research . Related analogs have also demonstrated antiplatelet effects in vitro, with potency exceeding that of standard drugs like acetylsalicylic acid, and potential neurotropic and anticonvulsant activities . The compound's value lies in its polyfunctional structure, which provides a platform for further synthetic modification. Efficient synthetic routes for similar compounds often involve intramolecular cyclization, providing access to diverse chemical libraries for high-throughput screening . This product is intended for use in laboratory research only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-7-11-9(13(17)18)5-10(15-12(11)19-16-7)8-3-2-4-14-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZOTORGKSYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-pyridylacetonitrile with suitable reagents can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and controlled reaction environments to facilitate the efficient formation of the compound. Microwave-assisted synthesis and catalyst-free methods have also been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • SF-268 (brain cancer)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was noted that the compound showed an IC50 value of approximately 12.50 µM against the SF-268 cell line, suggesting a promising avenue for further development in cancer therapeutics .

Kinase Inhibition

Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the isoxazole and pyridine moieties can enhance biological activity and selectivity towards specific cancer types.

ModificationEffect on Activity
Substituents on pyridine ringIncreased potency against specific cancer cell lines
Alterations in isoxazole structureImproved selectivity and reduced off-target effects

Mechanism of Action

The mechanism of action of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs of isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives, highlighting substituent variations and their impact on molecular parameters.

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight pKa (Predicted) Density (g/cm³) Reference
3-Methyl-6-(3-pyridyl)isoxazolo[...]-4-carboxylic acid* Methyl 3-Pyridyl C₁₄H₁₁N₃O₃ 281.26 N/A N/A N/A
3-Phenyl-6-(3-pyridyl)isoxazolo[...]-4-carboxylic acid Phenyl 3-Pyridyl C₁₈H₁₁N₃O₃ 317.3 0.80 ± 0.30 1.384 ± 0.06
3-Methyl-6-(2-thienyl)isoxazolo[...]-4-carboxylic acid Methyl 2-Thienyl C₁₂H₈N₂O₃S 260.27 N/A N/A
3-Methyl-6-(4-nitrophenyl)isoxazolo[...]-4-carboxylic acid Methyl 4-Nitrophenyl C₁₄H₉N₃O₅ 299.24 N/A N/A
3-Cyclopropyl-6-ethylisoxazolo[...]-4-carboxylic acid Cyclopropyl Ethyl C₁₂H₁₂N₂O₃ 232.24 N/A N/A
3-Methyl-6-(4-methylphenyl)isoxazolo[...]-4-carboxylic acid Methyl 4-Methylphenyl C₁₅H₁₂N₂O₃ 268.27 N/A N/A

*Hypothetical data inferred from structural analogs.

Key Observations

Substituent Effects on Molecular Weight :

  • The 3-pyridyl group () increases molecular weight significantly (317.3 g/mol) compared to smaller substituents like ethyl (232.24 g/mol, ) or thienyl (260.27 g/mol, ).
  • Electron-withdrawing groups, such as 4-nitrophenyl (299.24 g/mol, ), contribute to higher molecular weights than alkyl or heteroaromatic groups.

Acidity and Solubility: The 3-phenyl-6-(3-pyridyl) analog () has a predicted pKa of 0.80 ± 0.30, indicating strong acidity due to electron-withdrawing effects from both the pyridyl and carboxylic acid groups. This contrasts with non-acidic substituents like ethyl or methylphenyl.

Steric and Electronic Influences: Bulky substituents at position 3 (e.g., cyclopropyl in ) may hinder rotational freedom or binding interactions in pharmacological contexts.

Density and Physical State :

  • The 3-phenyl-6-(3-pyridyl) analog () has a predicted density of 1.384 g/cm³, which is higher than typical organic compounds, likely due to its planar aromatic structure.

Biological Activity

3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiviral, antibacterial, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

  • Molecular Formula : C13H9N3O3
  • Molar Mass : 253.23 g/mol
  • CAS Number : 16787455
  • Density : Predicted at 1.384 g/cm³
  • pKa : Approximately 0.80

Antiviral Activity

Recent studies have indicated that derivatives of isoxazolo[5,4-b]pyridine exhibit significant antiviral properties. For instance:

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication by interfering with viral enzymes or host cellular pathways.
  • Case Study : A study demonstrated that certain isoxazole derivatives showed potent activity against the tobacco mosaic virus (TMV), with curative activities exceeding 50% at concentrations of 500 μg/mL .
CompoundVirus TargetedCurative Activity (%)Concentration (μg/mL)
Compound ATMV56.8500
Compound BTMV55.2500

Antibacterial Activity

The compound's structural features suggest potential antibacterial effects:

  • Activity Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
  • MIC Values : Some derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
CompoundBacterial StrainMIC (μg/mL)
Compound CStaphylococcus aureus3.12
Compound DEscherichia coli12.5

Anticancer Activity

The anticancer potential of isoxazolo[5,4-b]pyridine derivatives has been explored in various cancer cell lines:

  • Cell Lines Tested : Notably, glioma cell lines have been a focus due to their aggressive nature.
  • Results : Certain derivatives demonstrated antiproliferative effects with IC50 values in the low micromolar range, suggesting that modifications to the isoxazole structure can enhance anticancer activity .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be influenced by structural modifications:

  • Substituents on the Pyridine Ring : Variations in substituents can enhance or reduce biological activity.
  • Positioning of Functional Groups : The position of functional groups on the isoxazole ring significantly affects potency.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazolo[5,4-b]pyridine core via cyclization of precursors like 2-aminopyridine derivatives. Subsequent steps include nucleophilic substitutions or coupling reactions to introduce the 3-pyridyl and methyl groups. For example, cyclization under acidic/basic conditions (e.g., using H₂SO₄ or KOH) followed by Suzuki-Miyaura coupling for aryl group incorporation is common . Yield optimization requires strict control of temperature (e.g., 60–80°C), anhydrous solvents (tetrahydrofuran or DMF), and catalysts (e.g., Pd(PPh₃)₄) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring system integrity. For example, the methyl group at position 3 appears as a singlet near δ 2.1–2.3 ppm, while the pyridyl protons resonate as a multiplet at δ 7.2–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calcd for C₁₅H₁₂N₃O₃: 294.0878; found: 294.0882) .

Q. What are the primary biological targets or pathways associated with this compound?

While specific targets require further validation, structural analogs (e.g., isoxazolo-pyridines with pyridyl groups) show activity against kinases and microbial enzymes. Preliminary studies suggest interactions with ATP-binding pockets or allosteric regulatory sites, modulating pathways like MAPK/ERK in cancer or bacterial efflux pumps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification: Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 enhances antimicrobial activity by improving membrane permeability .
  • Pyridyl Ring Functionalization: Adding methyl or methoxy groups to the 3-pyridyl moiety increases binding affinity to kinase targets (e.g., IC₅₀ values reduced from 1.2 µM to 0.4 µM) .
  • Core Rigidity: Replacing the isoxazole ring with pyrazole reduces metabolic stability, highlighting the importance of the oxazole-oxygen in pharmacokinetics .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line selection, serum concentration). To address this:

  • Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for serum interference by testing in 0–10% FBS .
  • Dose-Response Curves: Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to account for batch-to-batch compound variability .

Q. How does X-ray crystallography contribute to understanding this compound’s binding mode?

Q. How can substituent effects on fluorescence properties be leveraged for imaging studies?

Introducing electron-donating groups (e.g., -OCH₃) at position 6 enhances quantum yield (QY = 0.42 vs. 0.15 for parent compound), enabling tracking in live-cell imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.